molecular formula C14H27N3O2 B2900448 N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795491-93-8

N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2900448
CAS No.: 1795491-93-8
M. Wt: 269.389
InChI Key: LCMMARLXRVQQBQ-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is a synthetic organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of an ethyl group, a methoxy group, and a carboxamide group attached to a bipiperidine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    N-alkylation: The initial step involves the N-alkylation of 4-methoxy-[1,4’-bipiperidine] with ethyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The resulting N-ethyl-4-methoxy-[1,4’-bipiperidine] is then subjected to carboxylation using phosgene or a similar reagent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted bipiperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    4-methoxy-[1,4’-bipiperidine]-1’-carboxamide: Lacks the ethyl group, which may affect its pharmacological properties.

    N-ethyl-4-hydroxy-[1,4’-bipiperidine]-1’-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

    N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

N-ethyl-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-3-15-14(18)17-8-4-12(5-9-17)16-10-6-13(19-2)7-11-16/h12-13H,3-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMMARLXRVQQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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